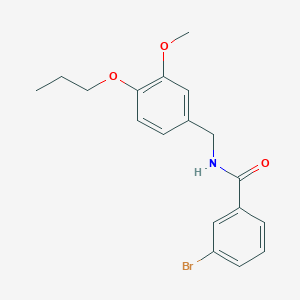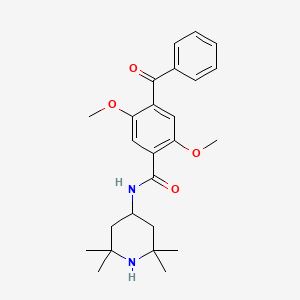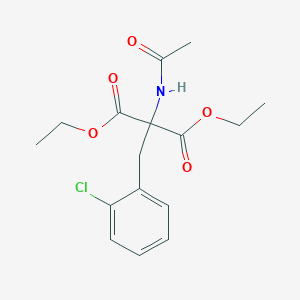![molecular formula C20H20N4O2 B5124308 N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide](/img/structure/B5124308.png)
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide, also known as BMN-673 or talazoparib, is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair, and inhibition of PARP can lead to the accumulation of DNA damage and cell death. BMN-673 has shown promising results in preclinical studies and clinical trials as a potential anticancer agent.
Mechanism of Action
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide is a potent and selective inhibitor of PARP, an enzyme involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which can ultimately lead to cell death. This compound has been shown to be particularly effective in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and cell death in cancer cells, particularly those with defects in DNA repair pathways. It has also been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy. In addition, this compound has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide in lab experiments is its potency and selectivity for PARP inhibition. This allows for the specific targeting of DNA repair pathways in cancer cells. However, one limitation is that this compound may not be effective in all types of cancer, and further research is needed to determine its efficacy in different cancer types.
Future Directions
There are several potential future directions for research on N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide. One area of interest is the development of combination therapies that can enhance the efficacy of this compound in different types of cancer. Another area of interest is the development of biomarkers that can predict which patients are most likely to respond to this compound treatment. Finally, there is ongoing research into the potential use of this compound in other diseases, such as neurodegenerative disorders.
Synthesis Methods
The synthesis of N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide involves several steps, starting with the reaction of 6-hydroxynicotinic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(benzyl(methyl)amino)pyridine to form the corresponding amide. The amide is then reduced with lithium aluminum hydride to form the final product, this compound.
Scientific Research Applications
N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-6-hydroxynicotinamide has been extensively studied as a potential anticancer agent. It has shown efficacy in preclinical studies and clinical trials against various types of cancer, including breast, ovarian, and pancreatic cancer. This compound has been shown to sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, and to induce cell death in cancer cells with defects in DNA repair pathways.
properties
IUPAC Name |
N-[[2-[benzyl(methyl)amino]pyridin-3-yl]methyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-24(14-15-6-3-2-4-7-15)19-16(8-5-11-21-19)12-23-20(26)17-9-10-18(25)22-13-17/h2-11,13H,12,14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXUJQNDDSAUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=CC=N2)CNC(=O)C3=CNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-indanecarboxamide](/img/structure/B5124228.png)


![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-4-methoxybenzenesulfonamide](/img/structure/B5124244.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5124251.png)
![1-phenyl-4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5124258.png)

![N-isopropyl-N-(2-methoxyethyl)-3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5124282.png)

![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-2-indanecarboxamide](/img/structure/B5124305.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B5124324.png)
